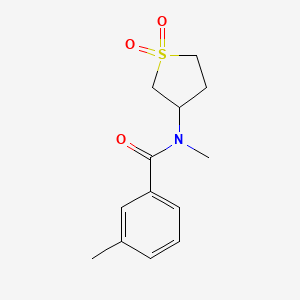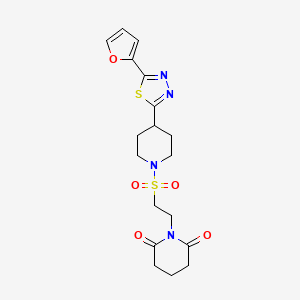
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Aplicaciones Científicas De Investigación
Chemistry and Synthetic Utility
N,N-Dimethylbenzamide derivatives play a crucial role in synthetic chemistry, offering a versatile approach for protecting groups and facilitating selective transformations. For instance, Hanessian and Moralioglu (1972) detailed how N,N-dimethylbenzamide dimethyl acetals react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, serving as temporary protecting groups for selective acylation and nucleophilic displacement reactions in synthetic pathways Hanessian & Moralioglu, 1972.
Material Science Applications
In material science, the derivatives of N,N-dimethylbenzamide have been explored for the synthesis of high-performance polymers. Behniafar and Haghighat (2006) synthesized a series of aromatic poly(amide-imide)s using an imide ring-containing diamide–dianhydride derived from N,N-dimethylbenzamide, demonstrating the polymer's excellent solubility, thermal stability, and potential for creating advanced materials Behniafar & Haghighat, 2006.
Biochemical Pharmacology
In the realm of biochemical pharmacology, derivatives of N,N-dimethylbenzamide have shown potential as biologically active compounds. For example, the study by Merlin et al. (1987) on a series of N-(1,1-dimethylpropynyl) benzamide derivatives revealed potent and selective inhibition of mitosis in plant cells, suggesting potential applications in agriculture and biochemistry Merlin et al., 1987.
Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various physiological processes. GIRK channels play a role in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Compounds with similar structures have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological process involved .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-4-3-5-11(8-10)13(15)14(2)12-6-7-18(16,17)9-12/h3-5,8,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFLLQDTMIZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)


{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)

